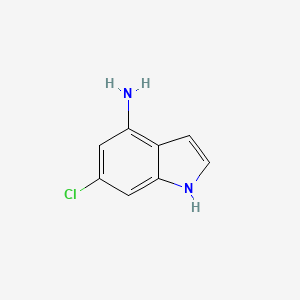

6-chloro-1H-indol-4-amine

Vue d'ensemble

Description

6-Chloro-1H-indol-4-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound this compound features a chlorine atom at the 6th position and an amino group at the 4th position of the indole ring, making it a valuable molecule for various chemical and biological studies.

Applications De Recherche Scientifique

6-Chloro-1H-indol-4-amine has a wide range of scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex indole derivatives and heterocyclic compounds.

Biology: The compound is used in studying biological pathways and interactions due to its structural similarity to natural indole derivatives.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

6-Chloro-1H-indol-4-amine, like other indole derivatives, is known to interact with various biological targets. Indole derivatives are important types of molecules that play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body . .

Mode of Action

Indole derivatives in general are known to bind with high affinity to multiple receptors, which can lead to various biological effects .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways. For instance, they have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Result of Action

Indole derivatives in general have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Analyse Biochimique

Biochemical Properties

6-Chloro-1H-indol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to multiple receptors, which is crucial for its biological activity . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of specific kinases and transcription factors, leading to changes in gene expression profiles. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it can inhibit or activate specific enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing harm. It is essential to determine the optimal dosage to balance efficacy and safety in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, conjugation, and hydrolysis. These metabolic processes can affect the compound’s bioavailability, activity, and toxicity. Additionally, this compound can influence metabolic flux and metabolite levels within cells, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, distribution, and accumulation in target tissues. The localization of this compound within cells can affect its activity and function. For example, its interaction with transporters can influence its intracellular concentration and availability for biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy in biochemical reactions. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1H-indol-4-amine typically involves the chlorination of indole derivatives followed by amination. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst to form the indole core . The chlorination step can be achieved using reagents like N-chlorosuccinimide (NCS) under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Chloro-1H-indol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydroindoles.

Substitution: Electrophilic substitution reactions can introduce various substituents at different positions of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenation reagents like N-chlorosuccinimide (NCS) or bromine (Br2) are used for introducing halogens.

Major Products Formed: The major products formed from these reactions include various substituted indoles, quinones, and reduced indole derivatives, which can be further utilized in different chemical and biological applications .

Comparaison Avec Des Composés Similaires

Indole-3-acetic acid: A plant hormone involved in growth and development.

Tryptophan: An essential amino acid and precursor to serotonin.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Comparison: 6-Chloro-1H-indol-4-amine is unique due to the presence of the chlorine atom and amino group, which confer distinct chemical and biological properties. Compared to other indole derivatives, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research and industrial applications .

Activité Biologique

6-Chloro-1H-indol-4-amine is an indole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a chlorine atom and an amino group, contributing to its reactivity and biological efficacy. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential applications in medicine and industry.

Target Interactions

This compound interacts with various biological targets, particularly enzymes and receptors. Its structural similarity to natural indole derivatives allows it to bind with high affinity to multiple receptors, leading to significant biological effects such as:

- Antiviral Activity : The compound has shown promise against various viral infections.

- Anticancer Properties : It exhibits cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

- Antimicrobial Effects : The compound demonstrates activity against both gram-positive bacteria and mycobacteria, suggesting its utility in treating infections caused by resistant strains.

Biochemical Pathways

The biochemical properties of this compound play a crucial role in its biological activities:

- Cell Signaling : The compound modulates various cell signaling pathways, influencing processes such as gene expression and cellular metabolism.

- Enzyme Interaction : It can inhibit or activate specific enzymes by binding to their active sites or allosteric sites, leading to conformational changes that affect enzyme activity.

- Gene Regulation : By interacting with transcription factors, this compound can alter the transcriptional activity of target genes, impacting cellular functions such as proliferation and apoptosis.

Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings. For instance:

- Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against strains like Staphylococcus aureus and Mycobacterium tuberculosis. These findings suggest its potential as a therapeutic agent against resistant bacterial infections .

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promising results that warrant further investigation into its mechanism as an anticancer drug .

- Biochemical Stability : Laboratory studies indicate that this compound remains stable under standard conditions but may degrade over time or under extreme conditions (e.g., high temperature or pH extremes), which could affect its long-term efficacy.

Comparative Analysis

To better understand the unique properties of 6-chloro-1H-indol-4-amines compared to other indole derivatives, the following table summarizes key differences:

| Compound | Antimicrobial Activity | Anticancer Activity | Other Notable Properties |

|---|---|---|---|

| 6-Chloro-1H-indol-4-amino | High | Moderate | Potential enzyme inhibitor |

| Indole-3-acetic acid | Low | None | Plant growth regulator |

| Tryptophan | None | None | Precursor to serotonin |

| Indole-3-carbinol | Moderate | High | Antioxidant properties |

Case Studies

Several case studies have documented the effects of 6-chloro-1H-indol-4-amino:

- Study on Antibacterial Efficacy : A recent study compared the antibacterial activity of various indole derivatives, including 6-chloro-1H-indol-4-amino. Results indicated that this compound exhibited superior activity against Methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics .

- Cytotoxicity Assessment : Another research effort assessed the cytotoxic profiles of several compounds on cancer cell lines. 6-chloro-1H-indol-4-amino demonstrated significant cytotoxicity at submicromolar concentrations, suggesting its potential for further development as an anticancer agent .

Propriétés

IUPAC Name |

6-chloro-1H-indol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQESCKJRCSIUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591872 | |

| Record name | 6-Chloro-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431046-15-0 | |

| Record name | 6-Chloro-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.